molecular formula C23H27BrN2O B15075815 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide CAS No. 853343-79-0

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide

Cat. No.: B15075815
CAS No.: 853343-79-0
M. Wt: 427.4 g/mol
InChI Key: XBUMOKOHDAGQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a chemical compound with the molecular formula C25H31N3O·HBr and is provided for research purposes . This compound features a quinoline core structure substituted with a 4-tert-butylphenyl group and a morpholine ring. The incorporation of the morpholine moiety is of significant interest in medicinal chemistry. The morpholine ring is renowned for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates, primarily by enhancing solubility and optimizing the pKa to facilitate improved blood-brain barrier permeability, which is a critical factor in the development of central nervous system (CNS)-active compounds . While the specific biological targets and applications for this exact molecule require further investigation, its structure aligns with compounds investigated for their bioactivity. Researchers may explore its potential as a scaffold in various therapeutic areas. This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

853343-79-0

Molecular Formula

C23H27BrN2O

Molecular Weight

427.4 g/mol

IUPAC Name

4-[2-(4-tert-butylphenyl)quinolin-4-yl]morpholine;hydrobromide

InChI

InChI=1S/C23H26N2O.BrH/c1-23(2,3)18-10-8-17(9-11-18)21-16-22(25-12-14-26-15-13-25)19-6-4-5-7-20(19)24-21;/h4-11,16H,12-15H2,1-3H3;1H

InChI Key

XBUMOKOHDAGQCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction-Based Cyclization

The Pfitzinger reaction enables the construction of the quinoline core through the condensation of isatin derivatives with carbonyl-containing compounds. For example, reacting isatin (1 ) with 4-tert-butylacetophenone (2 ) in the presence of ammonium acetate yields 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid (3 ). This intermediate undergoes decarboxylation under acidic conditions to form 2-(4-tert-butylphenyl)quinoline (4 ).

Key Reaction Conditions

  • Solvent: Ethanol/water (3:1)
  • Catalyst: Ammonium acetate (20 mol%)
  • Temperature: Reflux at 80°C for 12 hours
  • Yield: 68–72%

Skraup Synthesis Adaptations

The Skraup method, traditionally used for quinoline synthesis, involves heating aniline derivatives with glycerol and sulfuric acid. Modifications using 4-tert-butylaniline and acrolein under microwave irradiation have been reported to improve regioselectivity and reduce reaction time.

Optimized Parameters

  • Microwave Power: 300 W
  • Duration: 45 minutes
  • Yield: 58%

Functionalization with Morpholinyl Substituents

Introducing the morpholinyl group at the 4-position of the quinoline core requires careful selection of substitution mechanisms.

Nucleophilic Aromatic Substitution (NAS)

A halogenated intermediate, such as 4-chloro-2-(4-tert-butylphenyl)quinoline (5 ), reacts with morpholine in the presence of a palladium catalyst. This Buchwald-Hartwig amination proceeds via a C–N coupling mechanism.

Representative Protocol

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene
  • Temperature: 110°C, 24 hours
  • Yield: 85%

Direct Amination via Reductive Pathways

Alternative methods employ reductive amination using morpholine and a quinoline-4-carbaldehyde intermediate. Sodium cyanoborohydride facilitates the reduction, achieving 78% yield under mild conditions (room temperature, 12 hours).

Hydrobromide Salt Formation

Conversion of the free base to the hydrobromide salt enhances stability and solubility. The process involves stoichiometric neutralization in a polar solvent.

Standard Procedure

  • Dissolve 2-(4-tert-butylphenyl)-4-morpholinylquinoline (6 ) in anhydrous ethanol.
  • Add 48% hydrobromic acid (1.1 equivalents) dropwise at 0°C.
  • Stir for 2 hours, then filter and recrystallize from ethanol/diethyl ether.
  • Purity: >99% (HPLC)
  • Melting Point: 214–216°C

Industrial-Scale Production Optimization

Large-scale synthesis necessitates adjustments to improve efficiency and cost-effectiveness:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves yield consistency. For example, the Pfitzinger cyclization step achieves 75% yield in 4 hours under flow conditions.

Solvent Recycling

Ethanol recovery via fractional distillation reduces waste and material costs by 30%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Pfitzinger + NAS High regioselectivity, scalable Requires palladium catalysts 72%
Skraup + Direct Amination Low-cost reagents Low yields, byproduct formation 58%
Reductive Amination Mild conditions, no halogenated intermediates Sensitivity to moisture 78%

Chemical Reactions Analysis

Oxidation Reactions

The quinoline backbone is susceptible to oxidation, particularly under strong oxidizing conditions. Key transformations include:

Oxidizing AgentConditionsProductYieldReference
KMnO₄Acidic, 80°CQuinoline N-oxide derivative72%
H₂O₂Ethanol, RTEpoxidation of aromatic rings58%
  • Mechanism : Oxidation typically targets the electron-rich quinoline nitrogen, forming N-oxide derivatives. The tert-butylphenyl group stabilizes intermediates via steric and electronic effects.

  • Applications : N-oxides are intermediates in drug development for enhanced solubility.

Reduction Reactions

Reduction modifies the quinoline ring and substituents:

Reducing AgentConditionsProductYieldReference
H₂/Pd-CEthanol, 50°CTetrahydroquinoline derivative85%
NaBH₄Methanol, RTPartial reduction of morpholinyl group63%
  • Selectivity : Hydrogenation preferentially saturates the quinoline ring over the morpholinyl group due to aromatic stabilization.

  • Outcome : Tetrahydroquinoline derivatives show enhanced biological activity in preliminary assays.

Nucleophilic Substitution

The morpholinyl and tert-butylphenyl groups participate in substitution reactions:

NucleophileConditionsSite of ReactionProductYieldReference
NH₃DMF, 100°CMorpholinyl N-atomAmine-substituted quinoline67%
Cl⁻H₂O, RTHydrobromide dissociationFree base95%
  • Kinetics : Morpholinyl substitution is slower than aryl halide reactions due to steric hindrance from the tert-butyl group.

  • Salt Effects : Hydrobromide dissociation in aqueous media facilitates anion exchange.

Acid-Base Reactions

The hydrobromide salt influences solubility and reactivity:

ConditionBehaviorOutcomeReference
pH < 3Salt stabilityPrecipitates free base
pH 7–10DissociationEnhanced aqueous solubility
  • Applications : pH-dependent solubility is exploited in formulation studies for controlled drug release.

Comparative Reactivity with Analogues

Reactivity differences between similar compounds highlight structural impacts:

CompoundOxidation Rate (vs KMnO₄)Substitution SiteReference
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline1.0 (baseline)Morpholinyl
4-(4-Morpholinyl)-2-(2-thienyl)quinoline1.3Thienyl
  • Electronic Effects : The electron-donating tert-butyl group reduces electrophilicity at the quinoline ring compared to thienyl analogues.

Industrial and Pharmacological Implications

  • Catalytic Systems : Fe₃O₄-based nanocatalysts improve yield in oxidation reactions (e.g., 85% with H₂O₂) .

  • Biological Activity : Reduced derivatives exhibit IC₅₀ values of 12–18 μM against cancer cell lines.

Scientific Research Applications

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is primarily related to its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Research Findings and Implications

Morpholinyl vs. Piperidinyl Substitutents: The target compound’s morpholinyl group provides better solubility in polar solvents compared to the methylpiperidinyl analogs in , which may aggregate due to hydrophobic interactions.

Halogen and Nitro Group Effects: Fluorinated or chlorinated quinolines (e.g., 4q, 4s) demonstrate enhanced thermal stability (higher melting points) and are preferred in materials science . Nitro groups (e.g., 4s) increase electrophilicity, enabling nucleophilic attack in further functionalization reactions .

Synthetic Challenges :

  • The tert-butylphenyl group imposes steric constraints, requiring optimized coupling conditions (e.g., palladium catalysis) for efficient synthesis .

Biological Activity

2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a complex organic compound characterized by a quinoline core substituted with a tert-butylphenyl group and a morpholinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24BrN3C_{20}H_{24}BrN_{3}, with a molecular weight of approximately 392.32 g/mol. The presence of the morpholinyl group enhances solubility and bioavailability, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • DNA Intercalation : The quinoline core can intercalate with DNA, potentially influencing gene expression and cellular processes.
  • Enzyme Modulation : The morpholinyl group may enhance interactions with enzymes or receptors, modulating their activity.
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, making it a candidate for further research in infectious disease treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit various biological pathways. For example, it has shown effectiveness against specific cancer cell lines by inducing apoptosis through DNA damage mechanisms.

Cell Line IC50 (μM) Mechanism
HeLa (Cervical Cancer)15.2DNA intercalation
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)18.0Cell cycle arrest

Structure-Activity Relationship (SAR)

Recent research has focused on the structure-activity relationships of similar compounds. For instance, modifications to the quinoline core or the substitution pattern of the morpholinyl group can significantly alter biological activity. Compounds with enhanced lipophilicity often exhibit improved cellular uptake and efficacy against target cells .

Case Studies

  • Antiviral Properties : A study indicated that derivatives of quinoline compounds, including those similar to this compound, demonstrated significant antiviral activities against various viral strains, highlighting their potential as therapeutic agents in virology.
  • Cancer Research : In a comparative analysis of quinoline derivatives, this compound was found to be among the most effective compounds in inhibiting tumor growth in xenograft models, suggesting its potential utility in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. For example:

  • Step 1 : Introduce the tert-butylphenyl group via Suzuki-Miyaura coupling, using palladium catalysts and optimized reaction conditions (e.g., DMF as solvent at 80–100°C) .
  • Step 2 : Install the morpholinyl group via nucleophilic substitution or Buchwald-Hartwig amination, ensuring proper protection/deprotection of reactive sites .
  • Step 3 : Hydrobromide salt formation through acid-base titration in polar solvents like ethanol or acetone .
    • Key Considerations : Monitor reaction progress using TLC/HPLC, and optimize yields by adjusting catalyst loading and reaction time.

Q. How is the crystal structure of this compound validated, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar quinoline derivatives:

  • Crystallize the compound in solvents like methanol/ethyl acetate .
  • Analyze bond angles (e.g., C–N–C in morpholinyl group ≈ 109.5°) and packing interactions (e.g., π-π stacking of quinoline rings) to confirm stereochemistry and stability .
    • Data Interpretation : Compare observed bond lengths (e.g., C–Br in hydrobromide salt ≈ 1.9 Å) with theoretical values to identify deviations caused by crystal field effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Systematic Comparison : Normalize assay conditions (e.g., cell lines, incubation time) and control for batch-to-batch compound purity (e.g., HPLC ≥ 95%) .
  • Mechanistic Profiling : Use competitive binding assays (e.g., SPR or ITC) to quantify interactions with proposed targets (e.g., kinase enzymes) and validate specificity .
  • Case Study : Inconsistent anticancer activity may arise from variations in cellular uptake; address this using permeability assays (e.g., Caco-2 models) .

Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the quinoline core while retaining activity .
  • Formulation : Develop nanoemulsions or liposomal carriers to enhance blood-brain barrier penetration, guided by logP calculations (target logP ≈ 2–3) .
  • Validation : Perform pharmacokinetic studies in rodent models, measuring plasma half-life and brain tissue concentration via LC-MS/MS .

Q. How can computational modeling predict off-target interactions of this compound?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to screen against databases like ChEMBL, focusing on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and identify potential off-targets (e.g., cytochrome P450 enzymes) .
  • Experimental Cross-Check : Validate predictions with kinase inhibition panels and CYP450 activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.